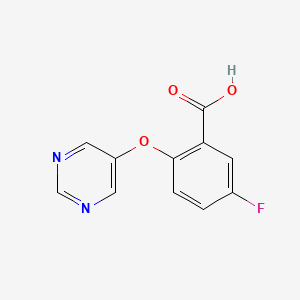
4-t-Butyldimethylsilyoxy-2-phenylindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-t-Butyldimethylsilyoxy-2-phenylindole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a phenyl group attached to the indole ring and a tert-butyldimethylsilyloxy group, which provides steric protection and enhances its stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-t-Butyldimethylsilyoxy-2-phenylindole typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride. The phenyl group can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, using phenylboronic acid and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. The use of high-throughput screening and optimization of reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-t-Butyldimethylsilyoxy-2-phenylindole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to produce alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
4-t-Butyldimethylsilyoxy-2-phenylindole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-t-Butyldimethylsilyoxy-2-phenylindole involves its interaction with various molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, including serotonin and dopamine receptors. This binding can modulate neurotransmitter activity and influence various physiological processes. Additionally, the compound’s steric protection provided by the tert-butyldimethylsilyloxy group enhances its stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(tert-Butyldimethylsilyloxy)benzaldehyde
- 4-(tert-Butyldimethylsilyloxy)phenylboronic acid
- 4-(tert-Butyldimethylsilyloxy)-1-butyne
Uniqueness
4-t-Butyldimethylsilyoxy-2-phenylindole is unique due to its specific substitution pattern, which combines the indole nucleus with a phenyl group and a tert-butyldimethylsilyloxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
189120-02-3 |
|---|---|
Molekularformel |
C20H25NOSi |
Molekulargewicht |
323.5 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-[(2-phenyl-1H-indol-4-yl)oxy]silane |
InChI |
InChI=1S/C20H25NOSi/c1-20(2,3)23(4,5)22-19-13-9-12-17-16(19)14-18(21-17)15-10-7-6-8-11-15/h6-14,21H,1-5H3 |
InChI-Schlüssel |
MQECNWHXGKPGIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC2=C1C=C(N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-N,1-N-diethyl-4-N-(3,6,7-trimethylquinolin-4-yl)pentane-1,4-diamine](/img/structure/B13989112.png)




![4-(3-Nitro-phenoxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B13989131.png)




